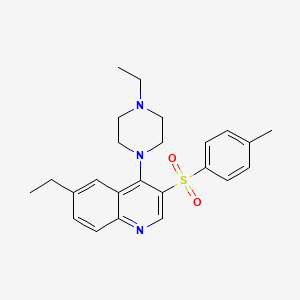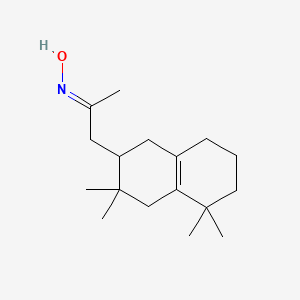
(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.425. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties of Hydroxyl Diamines and Derivatives
Facile Synthesis and Properties of Phosphinated Hydroxyl Diamines
A study by Wang, Lin, Chang, and Shih (2012) discusses the synthesis of a hydroxyl diamine and its derivatives, focusing on their thermal properties and application in creating poly(hydroxyl imides) and polyimide–SiO2 hybrids. These materials demonstrated enhanced thermal properties compared to polyimides without hydroxyl groups, with potential applications in high-performance polymers and hybrid materials (Wang, Lin, Chang, & Shih, 2012).
Synthesis of Unstable Compounds
Synthesis of Rearranged Unsaturated Drimane Derivatives
Miranda et al. (2001) detailed the synthesis of vinylcyclohexenes and their use in Diels-Alder reactions to create octalin derivatives with a rearranged drimane skeleton. This synthesis pathway is notable for its use of enoltriflates and palladium-catalyzed cross-coupling reactions, which could be relevant in the context of synthesizing complex organic compounds (Miranda et al., 2001).
Metallophthalocyanines with Organosoluble Properties
Synthesis of Organosoluble Metallophthalocyanines
Karimi and Bayat (2012) explored the synthesis of highly organosoluble metallophthalocyanines, which are compounds with potential applications in materials science due to their solubility in various organic solvents. This research could be relevant in the development of advanced materials with specific solubility requirements (Karimi & Bayat, 2012).
Reactions of Amines and Formaldehyde/Aryl Aldehydes
Reactions Involving Amines and Aldehydes
Potnis and Samant (2002) investigated the reactions of 1-(2-hydroxyphenyl)-1,3-butanedione with various amines and aldehydes, producing a range of imines and chalcones. These reactions highlight the potential for synthesizing diverse organic compounds through simple reactions involving amines and aldehydes (Potnis & Samant, 2002).
Anticancer and Catalytic Activities of Metal Complexes
Anticancer and Catalytic Properties of Metal Complexes
Ta et al. (2019) reported on the synthesis of oxovanadium(V), dioxomolybdenum(VI), and Cu(II) complexes of amide–imine conjugates, examining their use as catalysts and investigating their anticancer properties. This study reveals the potential biomedical and catalytic applications of such metal complexes (Ta et al., 2019).
Propriétés
IUPAC Name |
(NE)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZMGIKZYMPME-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



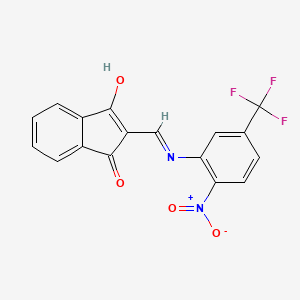
![3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427915.png)


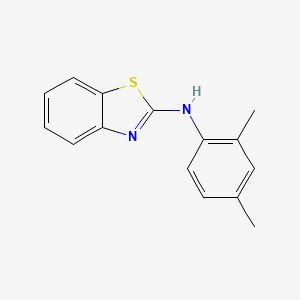
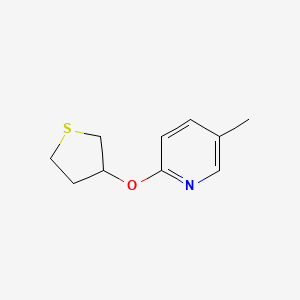
![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)
![8-Methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B2427923.png)
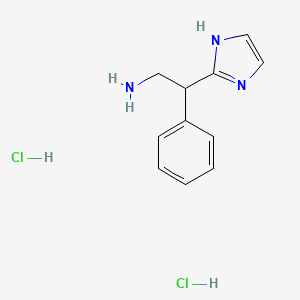
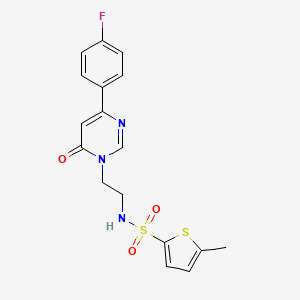
![3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
